molecular formula C10H9NO6 B1416852 Methyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 476313-39-0

Methyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No. B1416852
M. Wt: 239.18 g/mol
InChI Key: BVXXCLOWOKATMP-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formyl-2-nitrophenoxy)acetate” is a chemical compound with the formula C10H9NO6 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(4-formyl-2-nitrophenoxy)acetate” is 239.18 . The exact structure is not provided in the sources.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “Methyl 2-(4-formyl-2-nitrophenoxy)acetate” are not provided in the sources .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies: Research has focused on the synthesis and structural characterization of compounds similar to Methyl 2-(4-formyl-2-nitrophenoxy)acetate, demonstrating advancements in synthetic chemistry methods. For instance, the synthesis of 2-(2-nitrophenoxy) acetic acid through a three-step process using 2-nitrophenol and methyl 2-chloroacetate highlights the development of new synthetic routes with mild reaction conditions suitable for industrial application (H. Dian, 2012).

Complex Formation and Materials Science

  • Metal-Organic Complexes: Studies on novel aggregations of (4-nitrophenoxy)acetic acid derivatives with dioxomolybdenum(VI) complex reveal the structural intricacies and potential for creating materials with specific properties. The coordination of Mo atom in the complex molecule was extensively characterized, showing the potential for applications in materials science and catalysis (Xiao-qiang He, 2013).

Organic Synthesis and Catalysis

  • Catalytic Activities: Research into heterometallic pentanuclear [Ni4Ln] complexes derived from compounds structurally related to Methyl 2-(4-formyl-2-nitrophenoxy)acetate demonstrates their ferromagnetic interactions and potential applications in catalysis and material science. These findings contribute to the understanding of molecular magnetism and catalytic processes (Sourav Das et al., 2014).

Biorelevant Applications

  • Bio-relevant Catalytic Activities: The role of ligand backbone in Schiff-base complexes of zinc(II) has been studied, showing how the nuclearity of the complexes affects their bio-relevant catalytic activities. These insights could pave the way for the development of new catalysts with applications in biology and medicine (Prateeti Chakraborty et al., 2014).

Safety And Hazards

The safety and hazard information for “Methyl 2-(4-formyl-2-nitrophenoxy)acetate” is not specified in the available sources .

properties

IUPAC Name

methyl 2-(4-formyl-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXXCLOWOKATMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formyl-2-nitrophenoxy)acetate

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask was added 4-hydroxy-3-nitrobenzaldehyde (1.671 g, 10.0 mmol), methyl 2-bromoacetate (0.950 mL, 10.00 mmol), and K2CO3 (1.382 g, 10.00 mmol) in DMF (25 mL). The reaction was stirred at 80° C. for 2 hr. The reaction was poured over ice and the resulting solid was isolated by filtration, washed with water and dried in vacuo to give a light yellow solid (2.031 g, 85% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.71 (s, 3H) 5.18 (s, 2H) 7.52 (d, J=8.84 Hz, 1 H) 8.14 (dd, J=8.84, 2.02 Hz, 1H) 8.44 (d, J=2.02 Hz, 1H) 9.95 (s, 1H). ESI-MS: m/z 240.1 (M+H)+.
Quantity
1.671 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
1.382 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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